![molecular formula C21H21ClN2O5 B3017233 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide CAS No. 851403-60-6](/img/structure/B3017233.png)

5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

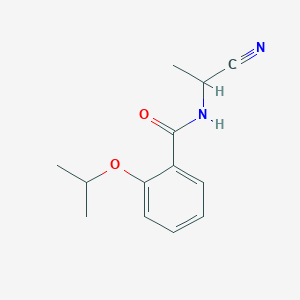

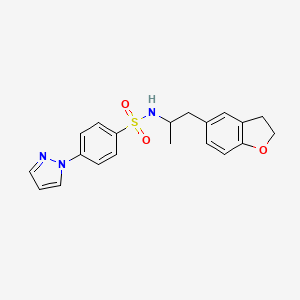

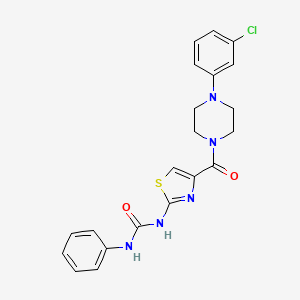

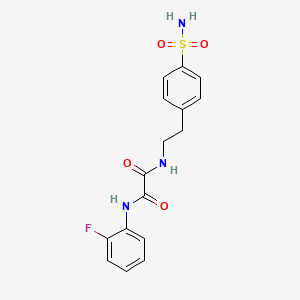

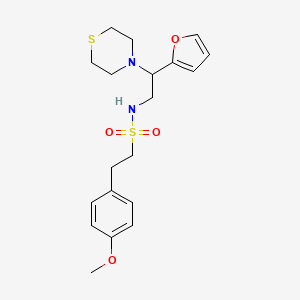

The compound , 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide, is a structurally complex molecule that may have potential biological activities, similar to other compounds with related structures. For instance, a compound with a somewhat similar structure, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and shown to possess marked inhibition against various human cancer cell lines, indicating promising anticancer activity . Another related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, exhibits antiemetic and parasympathomimetic activity . These findings suggest that the compound of interest could also have significant pharmacological properties.

Synthesis Analysis

Although the specific synthesis of this compound is not detailed in the provided papers, the synthesis of structurally related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with appropriate amines . The synthesis process is likely to be complex and require careful control of reaction conditions to achieve the desired product.

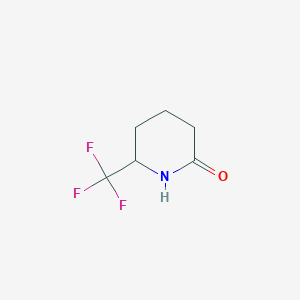

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and optimized using density functional theory (DFT). For example, the crystal structure of a related compound was found to belong to the tetragonal system, and the geometric bond lengths and angles obtained from DFT calculations were in good agreement with X-ray diffraction values . This suggests that a similar approach could be used to analyze the molecular structure of the compound of interest.

Chemical Reactions Analysis

The related compounds have been shown to interact with biological targets, as evidenced by their biological activities. For instance, molecular docking studies revealed that a related compound may exhibit activity by inhibiting a specific protein structure . This implies that the compound of interest may also undergo chemical reactions with biological macromolecules, which could be the basis for its potential pharmacological effects.

Physical and Chemical Properties Analysis

Physical and chemical properties such as density, refractive index, molar refractivity, and polarizability have been studied for a related antiemetic drug. These properties were found to have a linear relationship with drug concentration and were influenced by the presence of electrolytes in the solution . Such properties are crucial for understanding the drug's behavior in biological systems and could be similarly important for the compound of interest.

Scientific Research Applications

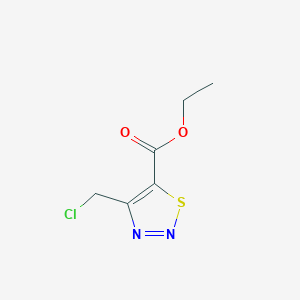

Catalysis and Synthesis

Research on compounds structurally related to 5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide has focused on their synthesis and potential as intermediates in organic chemistry. For instance, the use of Cp*Rh(III) catalysis has been explored for annulation of N-methoxybenzamide derivatives, leading to the production of 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates good functional group tolerance and yields a variety of potentially pharmacologically active compounds (Xiong et al., 2018).

Large-Scale Synthesis

Efficient, large-scale synthetic processes have been developed for related compounds, highlighting the industrial and pharmaceutical relevance of these chemical frameworks. A notable example includes the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a compound that serves as an important intermediate for the creation of pharmaceutically active molecules (Bänziger et al., 2000).

Metabolite Synthesis

The synthesis of metabolites from complex organic molecules is another area of focus. For example, efficient synthesis routes have been developed for metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, demonstrating the intricate steps required to produce specific metabolites for further study (Mizuno et al., 2006).

Co-crystal Formation

Research into the co-crystal formation of quinoline derivatives with amide bonds has provided insights into the structural properties and potential pharmaceutical applications of these compounds. Studies have focused on understanding how these co-crystals can be used to enhance the stability, solubility, or bioavailability of drug compounds (Karmakar et al., 2009).

Novel Compounds Synthesis

The creation of novel compounds through the manipulation of quinoline derivatives is a key area of research. Techniques such as photocyclization and chlorination have been employed to generate new molecular structures with potential therapeutic value. These methods illustrate the versatility of quinoline derivatives as building blocks in medicinal chemistry (Bremner et al., 1989).

properties

IUPAC Name |

5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5/c1-27-16-6-7-18(29-3)19-14(16)10-12(20(25)24-19)8-9-23-21(26)15-11-13(22)4-5-17(15)28-2/h4-7,10-11H,8-9H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRKCYIXUOIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)